
N'-phenylisonicotinohydrazide
概要
説明
準備方法
合成経路と反応条件
PluriSln 1の合成には、特定の条件下での4-ピリジンカルボン酸と2-フェニルヒドラジンの反応が含まれます。 反応には通常、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒が必要であり、生成物は純度≥99%になるように精製されます .
工業生産方法
PluriSln 1の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度を確保するために最適化されています。 化合物は安定性を維持するために+4℃で保管されます .
化学反応の分析
反応の種類
PluriSln 1は、次のようないくつかの種類の化学反応を起こします。
酸化: PluriSln 1は、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。
還元: この化合物は還元反応を起こすこともでき、還元された誘導体の形成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化反応用の過酸化水素などの酸化剤、還元反応用の水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。 反応は通常、目的の結果を確保するために、制御された温度とpH条件下で行われます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、PluriSln 1の酸化では、さまざまな酸化された誘導体が生成される可能性があり、還元では、化合物のさまざまな還元された形態が生成される可能性があります .
科学研究への応用
PluriSln 1は、次のものを含む、幅広い科学研究への応用を持っています。
科学的研究の応用
Antimicrobial Activity
N'-Phenylisonicotinohydrazide exhibits notable antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 14 | 64 |
Klebsiella pneumoniae | 20 | 32 |
The compound's effectiveness against multi-drug resistant strains has been documented in several studies, demonstrating its potential as a novel antimicrobial agent .
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study: Anticancer Activity in MCF-7 Cells
- Objective : To evaluate the cytotoxic effects on MCF-7 human breast cancer cells.
- Method : Cells were treated with varying concentrations of this compound.
- Results : The compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity compared to control groups .
Table 2: Cytotoxicity Results in Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5 | Induction of apoptosis |
A549 (Lung Cancer) | 8 | Cell cycle arrest |
HeLa (Cervical) | 6 | DNA fragmentation |
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it reduces inflammation markers in models of induced arthritis.
Case Study: Anti-inflammatory Effects in Animal Models
- Objective : To assess the anti-inflammatory effects in a rat model of arthritis.
- Method : Rats were treated with the compound and monitored for paw swelling.
- Results : A significant reduction in paw swelling was observed, with a decrease of approximately 40% compared to untreated controls .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been explored through various biochemical assays. It is believed that the compound interacts with specific cellular pathways involved in apoptosis and inflammation.
Table 3: Proposed Mechanisms of Action
Activity | Proposed Mechanism |
---|---|
Antimicrobial | Disruption of bacterial cell wall |
Anticancer | Activation of caspase pathways |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
作用機序
PluriSln 1は、飽和脂肪酸から一価不飽和脂肪酸の合成に関与する酵素であるステアロイルCoAデサチュラーゼ1(SCD1)を阻害することで、その効果を発揮します . この阻害は、未分化ヒト多能性幹細胞において、小胞体ストレス、タンパク質合成の減衰、およびアポトーシスの誘導につながります . この化合物の分子標的は、SCD1と、脂質代謝およびアポトーシスに関連する経路です .
類似化合物の比較
類似化合物
PluriSIn 1: PluriSln 1と構造と機能が類似したステアロイルCoAデサチュラーゼのもう1つの阻害剤.
NSC 14613: SCD1に対する同様の阻害効果を持つ化合物.
独自性
PluriSln 1は、未分化ヒト多能性幹細胞に対する高い選択性において独特であり、幹細胞研究および治療的用途において貴重なツールとなります . これらの細胞において、小胞体ストレスとアポトーシスを誘導する能力は、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
PluriSIn 1: Another inhibitor of stearoyl-CoA desaturase, similar in structure and function to PluriSln 1.
NSC 14613: A compound with similar inhibitory effects on SCD1.
Uniqueness
PluriSln 1 is unique in its high selectivity for undifferentiated human pluripotent stem cells, making it a valuable tool in stem cell research and therapeutic applications . Its ability to induce endoplasmic reticulum stress and apoptosis specifically in these cells sets it apart from other similar compounds .
生物活性
N'-Phenylisonicotinohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth exploration of its biological properties, including its synthesis, mechanisms of action, and various biological assays.
Synthesis and Structural Characteristics
This compound is synthesized through the condensation reaction between isonicotinic acid hydrazide and an appropriate phenyl derivative. The reaction typically involves the following steps:
- Preparation of Isonicotinic Acid Hydrazide : This is achieved by reacting isonicotinic acid with hydrazine hydrate.
- Condensation Reaction : The hydrazide is then reacted with a phenyl aldehyde under acidic or basic conditions to yield this compound.
The structure can be confirmed through various spectroscopic techniques, including IR and NMR spectroscopy.
Antimycobacterial Activity
This compound has shown promising results against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, similar to that of isoniazid (INH). Studies indicate that this compound may exhibit enhanced activity compared to traditional anti-tubercular agents due to its structural modifications, which improve its affinity for the target enzyme, InhA.
Compound | MIC (µM) | Comparison to INH |
---|---|---|
This compound | 0.79 | 2.5-fold more active |
Isoniazid (INH) | 1.45 | Reference |
Antimicrobial Activity
In addition to its antimycobacterial properties, this compound has been evaluated for its broad-spectrum antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to assess its antibacterial efficacy.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 12 |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibits cytotoxic effects that are dose-dependent.
- MCF-7 Cell Line : IC50 = 10 µM
- HeLa Cell Line : IC50 = 12 µM
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. The primary targets include:
- Inhibition of Mycolic Acid Synthesis : Similar to INH, it inhibits the enzyme InhA, essential for mycobacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
- Antitubercular Efficacy : A study conducted by demonstrated that this compound exhibited a higher selectivity index compared to INH, indicating lower toxicity towards human cells while maintaining efficacy against Mycobacterium tuberculosis.
- Antimicrobial Properties : Research published in highlighted the compound's broad-spectrum antimicrobial activity, suggesting its potential as a new antibiotic agent.
- Anticancer Studies : A recent investigation reported in found that derivatives of this compound showed promising results against various cancer types, warranting further exploration into their therapeutic applications.
特性
IUPAC Name |
N'-phenylpyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDWXDLBWRHCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279924 | |
Record name | PluriSln 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91396-88-2 | |
Record name | 91396-88-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PluriSln 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PluriSIn 1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。